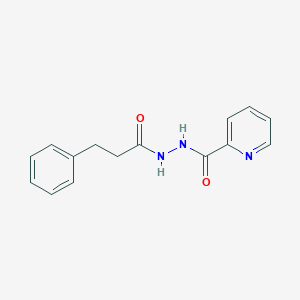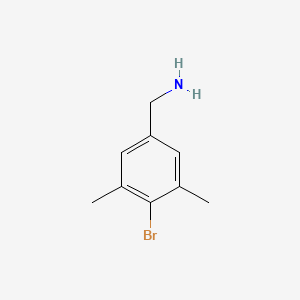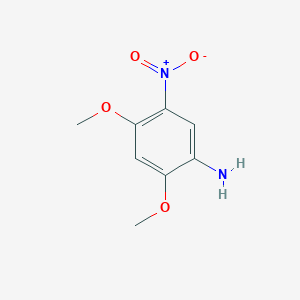![molecular formula C12H16BrN B12447334 3-[(2-Bromophenyl)methyl]piperidine](/img/structure/B12447334.png)
3-[(2-Bromophenyl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromophenyl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms. The compound this compound features a bromophenyl group attached to the piperidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromophenyl)methyl]piperidine typically involves the reaction of 2-bromobenzyl chloride with piperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the 2-bromobenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Bromophenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl-substituted piperidine.
Substitution: Formation of azide or thiol derivatives.
Aplicaciones Científicas De Investigación
3-[(2-Bromophenyl)methyl]piperidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(2-Bromophenyl)methyl]piperidine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(3-Bromophenyl)methyl]piperidine
- 4-[(2-Bromophenyl)methyl]piperidine
- 3-[(4-Bromophenyl)methyl]piperidine
Uniqueness
3-[(2-Bromophenyl)methyl]piperidine is unique due to the specific positioning of the bromophenyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological profiles compared to other bromophenyl-substituted piperidines .
Propiedades
Fórmula molecular |
C12H16BrN |
|---|---|
Peso molecular |
254.17 g/mol |
Nombre IUPAC |
3-[(2-bromophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H16BrN/c13-12-6-2-1-5-11(12)8-10-4-3-7-14-9-10/h1-2,5-6,10,14H,3-4,7-9H2 |
Clave InChI |
IDXNIANQBPVDPM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CC2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Hydroxy-2,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid](/img/structure/B12447252.png)
![2-(4-{3-[4-(butan-2-yl)phenoxy]propoxy}-3-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447253.png)
![4'-(1,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ylideneaminooxymethyl)-biphenyl-2-carbonitrile](/img/structure/B12447260.png)

![tetrasodium bis(2-{[4-(2-{2-amino-4-oxo-1H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate) pentahydrate](/img/structure/B12447262.png)

![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-octahydroquinoxalin-2-one](/img/structure/B12447265.png)


![4-bromo-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide](/img/structure/B12447285.png)



![N-(2-hydroxyethyl)-2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B12447323.png)
